Diagnostic 1H-NMR Signature Differentiates 1-Cyclohexyl-2-propyn-1-one from Aromatic Alkynones
The terminal alkyne proton (≡C-H) of 1-cyclohexyl-2-propyn-1-one resonates at τ 6.65 (s, 1H, CDCl3), while the eleven cyclohexyl protons appear as a broad multiplet at τ 8.42 [1]. This pattern is distinct from aromatic terminal ynones, such as 1-phenyl-2-propyn-1-one, where the alkyne proton signal typically shifts downfield due to the anisotropic effect of the phenyl ring, while the aromatic protons absorb in the τ 2.0–3.0 region [2]. The unambiguous absence of aromatic signals in 1-cyclohexyl-2-propyn-1-one provides a quantitative spectral criterion for identity verification and purity assessment.
| Evidence Dimension | 1H NMR chemical shift of terminal alkyne proton (τ, CDCl3) |
|---|---|
| Target Compound Data | τ 6.65 (s, 1H, =C-H); τ 8.42 (11H, broad m, cyclohexyl) |
| Comparator Or Baseline | 1-Phenyl-2-propyn-1-one: terminal alkyne proton expected at τ ~6.4–6.7; aromatic protons present at τ 2.0–3.0 (class-level inference, direct literature value not cited in source). |
| Quantified Difference | Absence of aromatic proton signals in the τ 2.0–3.0 region, confirming a fully saturated cyclohexyl substituent. |
| Conditions | 60 MHz 1H NMR, CDCl3 solvent, as reported in J. Org. Chem. 1971 |
Why This Matters
The distinct NMR fingerprint allows for rapid, unambiguous identity confirmation in procurement quality control, reducing the risk of misidentification in inventory management.
- [1] Theissen, W. E. (1971). Preparation of α,β-unsaturated carbonyl compounds. J. Org. Chem., 36(6), 752. View Source
- [2] Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for NMR shifts of aromatic protons.) View Source
